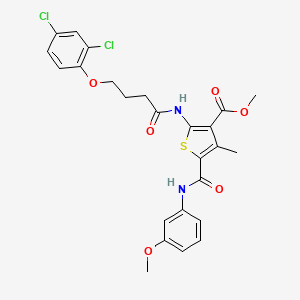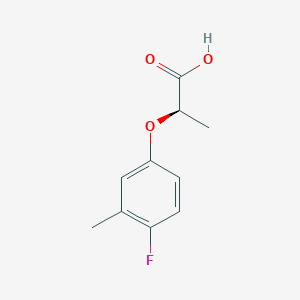
5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazole core Benzoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the following steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and an alkyl halide, such as cyclopropylmethyl bromide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the benzoxazole ring or the cyclopropylmethyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The amino group at the 5-position can participate in various substitution reactions, such as acylation or sulfonation, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and nitric acid (HNO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and anhydrides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced benzoxazole or cyclopropylmethyl derivatives.
Substitution: Amides, sulfonamides, or other substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its benzoxazole core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to act as anti-inflammatory, antimicrobial, and anticancer agents. The presence of the amino group and the cyclopropylmethyl moiety can enhance the compound’s binding affinity and specificity towards biological targets.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
作用機序
The mechanism of action of 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropylmethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
5-Amino-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the cyclopropylmethyl group, which may affect its biological activity and chemical reactivity.
3-(Cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the amino group, which is crucial for certain substitution reactions and biological interactions.
5-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Contains a methyl group instead of a cyclopropylmethyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of both the amino group and the cyclopropylmethyl moiety in 5-Amino-3-(cyclopropylmethyl)-2,3-dihydro-1,3-benzoxazol-2-one makes it unique. This combination allows for a diverse range of chemical reactions and enhances its potential for biological activity. The compound’s structural features contribute to its versatility in scientific research and industrial applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
5-amino-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H12N2O2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6,12H2 |
InChIキー |
MNBDWVISOAOGKG-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C3=C(C=CC(=C3)N)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)


![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)


